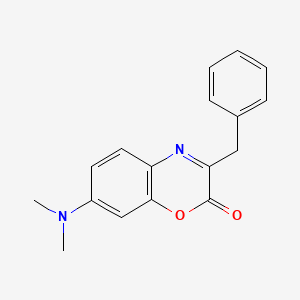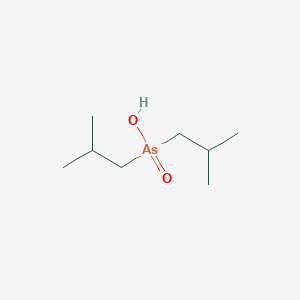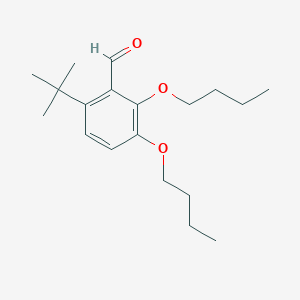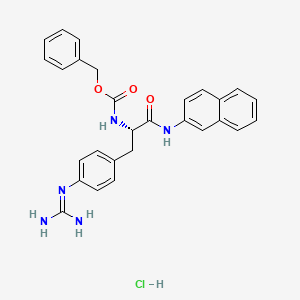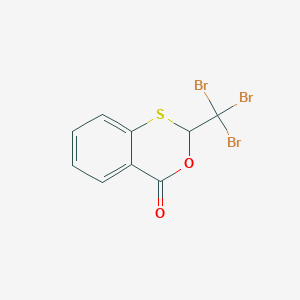
2-(Tribromomethyl)-3,1-benzoxathiin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tribromomethyl)-3,1-benzoxathiin-4-one is a chemical compound known for its unique structure and reactivity It features a benzoxathiin ring system with a tribromomethyl group at the 2-position and a ketone group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tribromomethyl)-3,1-benzoxathiin-4-one typically involves the reaction of bromoform with electron-rich and electron-deficient carbon-carbon and carbon-heteroatom multiple bonds . One common method includes the use of a phase-transfer catalyst and protic bases to facilitate the addition of bromoform to olefins . Additionally, metal-mediated reactions, such as those involving magnesium, can be employed to introduce the tribromomethyl group to specific substrates .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methodologies but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Tribromomethyl)-3,1-benzoxathiin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tribromomethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) are commonly used for oxidation reactions.
Substitution: Lewis acids like iron tribromide (FeBr3) can facilitate electrophilic aromatic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones, while substitution reactions can produce a variety of substituted benzoxathiin derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Tribromomethyl)-3,1-benzoxathiin-4-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Tribromomethyl)-3,1-benzoxathiin-4-one involves its ability to participate in electrophilic and nucleophilic reactions. The tribromomethyl group is highly reactive, allowing the compound to act as an electrophile in various chemical reactions . This reactivity is crucial for its applications in organic synthesis and materials science.
Vergleich Mit ähnlichen Verbindungen
Tribromoethanol: Shares the tribromomethyl group but differs in its overall structure and applications.
Tribromomethyl phenyl sulfone: Another compound with a tribromomethyl group, used in different contexts.
Uniqueness: 2-(Tribromomethyl)-3,1-benzoxathiin-4-one is unique due to its benzoxathiin ring system combined with the tribromomethyl group.
Eigenschaften
CAS-Nummer |
92335-12-1 |
|---|---|
Molekularformel |
C9H5Br3O2S |
Molekulargewicht |
416.91 g/mol |
IUPAC-Name |
2-(tribromomethyl)-3,1-benzoxathiin-4-one |
InChI |
InChI=1S/C9H5Br3O2S/c10-9(11,12)8-14-7(13)5-3-1-2-4-6(5)15-8/h1-4,8H |
InChI-Schlüssel |
JUQBXZNQTZVSOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)OC(S2)C(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


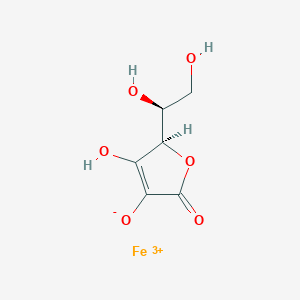
![1-Methyl-2-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14349875.png)
![(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone](/img/structure/B14349880.png)

![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)


![4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione](/img/structure/B14349904.png)
